molecular formula C18H18N2O4S3 B14377276 N,N'-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) CAS No. 90069-89-9

N,N'-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide)

Cat. No.: B14377276
CAS No.: 90069-89-9
M. Wt: 422.5 g/mol
InChI Key: DSQXJMMXZVGWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) is a chemical compound characterized by the presence of a thiene ring and two sulfonamide groups attached to methylbenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) typically involves the reaction of thiene derivatives with sulfonamide precursors under controlled conditions. One common method involves the use of thiene-3,4-dicarboxylic acid as a starting material, which is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiene ring.

    Reduction: Reduced forms of the sulfonamide groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.

Scientific Research Applications

N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the thiene ring may interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Thiene-3,4-diyl)bis(N,4-dimethylbenzene-1-sulfonamide): Similar structure but with additional methyl groups on the benzene rings.

    N,N’-(Thiene-3,4-diyl)bis(4-chlorobenzene-1-sulfonamide): Similar structure but with chlorine substituents on the benzene rings.

Uniqueness

N,N’-(Thiene-3,4-diyl)bis(4-methylbenzene-1-sulfonamide) is unique due to its specific combination of thiene and sulfonamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

90069-89-9

Molecular Formula

C18H18N2O4S3

Molecular Weight

422.5 g/mol

IUPAC Name

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]thiophen-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H18N2O4S3/c1-13-3-7-15(8-4-13)26(21,22)19-17-11-25-12-18(17)20-27(23,24)16-9-5-14(2)6-10-16/h3-12,19-20H,1-2H3

InChI Key

DSQXJMMXZVGWCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CSC=C2NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.